molecular formula C22H27N3O3S B12180042 5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12180042
M. Wt: 413.5 g/mol
InChI Key: JCVLKPYFAZNCPN-UHFFFAOYSA-N
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Description

5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then subjected to cyclization with a suitable cycloheptanone derivative to form the core structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring.

    Substitution: The amino group and the methoxy groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole and pyrrolone rings.

    Reduction: Reduced forms of the pyrrolone ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C22H27N3O3S/c1-27-18-10-9-14(11-19(18)28-2)16-13-29-22(24-16)20-17(26)12-25(21(20)23)15-7-5-3-4-6-8-15/h9-11,13,15,23,26H,3-8,12H2,1-2H3

InChI Key

JCVLKPYFAZNCPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCCCCC4)O)OC

Origin of Product

United States

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